molecular formula C12H12N2O5S B7820221 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B7820221
M. Wt: 296.30 g/mol
InChI Key: XKEMWOCMSVNKCZ-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid is a chemical compound with a molecular weight of 296.3 g/mol It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole ring via a sulfonamide group

Chemical Reactions Analysis

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The isoxazole ring may also contribute to its biological activity by interacting with cellular receptors or enzymes .

Comparison with Similar Compounds

Similar compounds to 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid include:

    4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzyl alcohol: This compound has a similar structure but with a benzyl alcohol group instead of a benzoic acid moiety.

    4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzamide: This compound features a benzamide group, offering different chemical and biological properties.

    4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzonitrile:

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-7-11(8(2)19-13-7)20(17,18)14-10-5-3-9(4-6-10)12(15)16/h3-6,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEMWOCMSVNKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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